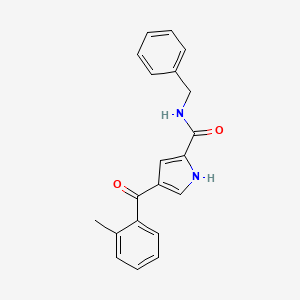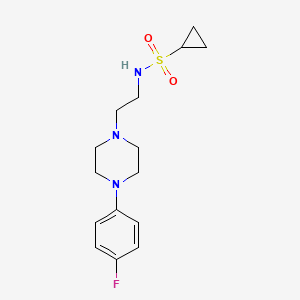
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related urea compounds involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. For example, replacing a 4-piperidinylethyl spacer with a linear ethoxyethyl chain resulted in compounds with comparable potency, indicating that flexible spacers are compatible with high inhibitory activities (Vidaluc et al., 1995).
Molecular Structure Analysis
Research on related structures, such as thiourea derivatives, has focused on their structural elucidation based on analytical, magnetic, electrical conductivity, and spectral studies. For instance, Mannich bases and their metal complexes have been synthesized and characterized, showing varied geometries like octahedral and tetrahedral (Rajeswari et al., 2010).
Chemical Reactions and Properties
A variety of chemical reactions, including the formation of tetraheterocyclic compounds through domino reactions involving C-S bond cleavage and water as the only by-product, have been explored. Such reactions enable the synthesis of complex molecules with multiple heterocyclic cores (Liang et al., 2006).
Physical Properties Analysis
The physical properties of urea and thiourea compounds, including their solubility, melting points, and other physicochemical characteristics, are critical for understanding their behavior in various environments. These properties are often determined using spectroscopic methods and contribute to the compounds' applications in different fields.
Chemical Properties Analysis
The chemical properties of urea and thiourea derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, have been a subject of study. For example, substituted 3,5-dicyanospiro compounds were synthesized using a multicomponent reaction, showcasing the versatility and reactivity of these compounds (Shestopalov et al., 2009).
Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea Derivatives
Research shows that urea derivatives exhibit significant conformational adjustments through intramolecular hydrogen bonding, impacting their self-assembly processes. For example, studies on urea and thiourea-based assemblies reveal that conformational changes over synthons can influence the formation of polymorphic structures. These adjustments guide the self-assembly of compounds, highlighting the critical role of urea derivatives in designing polymorphic materials and understanding their crystallization processes (Phukan & Baruah, 2016).
Interaction with Metal Surfaces
Urea-derived Mannich bases have been studied for their interaction with metal surfaces, showcasing their potential as corrosion inhibitors. This application is particularly relevant in materials science, where the protection of metal surfaces is crucial. The study provides insights into the molecular structure and inhibition efficiencies, demonstrating the utility of these compounds in developing new corrosion inhibitors (Jeeva et al., 2015).
Catalysis and Organic Synthesis
The research on urea derivatives extends to catalysis, where these compounds facilitate chemical reactions. For instance, a piperidinium triflate catalyzed reaction was explored for the synthesis of biopertinent hydropyrimidines, showcasing the role of urea derivatives in enhancing the efficiency of chemical syntheses (Ramalingan et al., 2010).
Antimicrobial Properties
Urea derivatives have also been investigated for their antimicrobial properties. Synthesis and studies of various urea compounds have shown promising results in combating microbial growth, indicating their potential in developing new antimicrobial agents (Rajeswari et al., 2010).
Molecular Structure and Electronic Properties
The detailed study of the molecular structure, vibrational wavenumbers, and electronic properties of urea derivatives provides fundamental insights into their behavior and interactions. Such research aids in understanding the electronic structure and reactivity, contributing to the fields of computational chemistry and molecular design (Velraj et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-15-4-2-3-5-18(15)21-19(23)20-14-16-6-10-22(11-7-16)17-8-12-24-13-9-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTAOESEAXRXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)


![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)